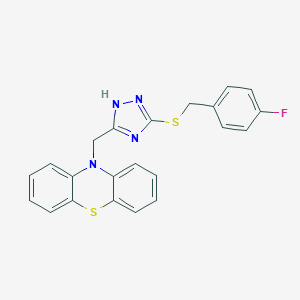
4-fluorobenzyl 3-(10H-phenothiazin-10-ylmethyl)-1H-1,2,4-triazol-5-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluorobenzyl 3-(10H-phenothiazin-10-ylmethyl)-1H-1,2,4-triazol-5-yl sulfide is a chemical compound that has been widely studied in the field of scientific research. This compound is known for its potential applications in the development of new drugs and therapies for various diseases.
Mechanism of Action
The mechanism of action of 4-fluorobenzyl 3-(10H-phenothiazin-10-ylmethyl)-1H-1,2,4-triazol-5-yl sulfide is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. The compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides and proteins, which may contribute to its antitumor and antibacterial properties. It has also been shown to interact with certain receptors in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-fluorobenzyl 3-(10H-phenothiazin-10-ylmethyl)-1H-1,2,4-triazol-5-yl sulfide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and it has also been shown to exhibit antifungal and antibacterial properties. The compound has been shown to interact with certain receptors in the brain, which may be responsible for its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-fluorobenzyl 3-(10H-phenothiazin-10-ylmethyl)-1H-1,2,4-triazol-5-yl sulfide is its potential use in the development of new drugs and therapies. The compound has been shown to exhibit a wide range of biological activities, which makes it a promising candidate for further study. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound is relatively unstable and may decompose under certain conditions, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 4-fluorobenzyl 3-(10H-phenothiazin-10-ylmethyl)-1H-1,2,4-triazol-5-yl sulfide. One area of research is the development of new drugs and therapies based on this compound. Another area of research is the study of the mechanism of action of this compound, which may lead to a better understanding of its biological activities. Additionally, there is a need for further study of the effects of this compound on various biological systems, including the immune system and the central nervous system.
Synthesis Methods
The synthesis of 4-fluorobenzyl 3-(10H-phenothiazin-10-ylmethyl)-1H-1,2,4-triazol-5-yl sulfide involves the reaction of 4-fluorobenzyl chloride with 3-(10H-phenothiazin-10-ylmethyl)-1H-1,2,4-triazol-5-thiol in the presence of a base. The reaction is carried out under reflux conditions for several hours, and the product is obtained after purification by column chromatography. The purity of the product is confirmed by NMR and mass spectrometry.
Scientific Research Applications
4-fluorobenzyl 3-(10H-phenothiazin-10-ylmethyl)-1H-1,2,4-triazol-5-yl sulfide has been extensively studied for its potential applications in the development of new drugs and therapies. It has been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
properties
Molecular Formula |
C22H17FN4S2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
10-[[3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]methyl]phenothiazine |
InChI |
InChI=1S/C22H17FN4S2/c23-16-11-9-15(10-12-16)14-28-22-24-21(25-26-22)13-27-17-5-1-3-7-19(17)29-20-8-4-2-6-18(20)27/h1-12H,13-14H2,(H,24,25,26) |
InChI Key |
ZTWONFYIGIIHGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC4=NC(=NN4)SCC5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC4=NC(=NN4)SCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-chlorophenyl)-6-isopropyl-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292369.png)
![2-(2-fluorophenyl)-3,4-diphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292370.png)
![2-(4-chlorophenyl)-7-(2,3-dihydro-1H-indol-1-yl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292372.png)
![2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292373.png)
![7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292374.png)
![7-chloro-2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292376.png)
![7-chloro-2-(4-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292377.png)
![7-chloro-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292378.png)
![7-chloro-2-(3-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292383.png)
![2-(4-Ethoxyphenyl)-3,4-dimethyl-7-[2-(1-pyrrolidinyl)ethylthio]pyrazolo[3,4-d]pyridazine](/img/structure/B292384.png)
![ethyl 4-[7-(isopropylsulfanyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ether](/img/structure/B292385.png)
![2-{[2-(2-fluorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B292386.png)
![2-{[2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B292388.png)
![ethyl 5-amino-1-[2-(3-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B292392.png)